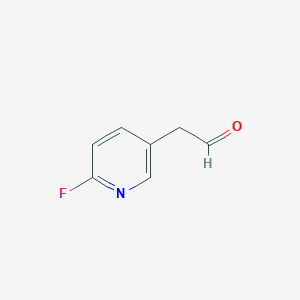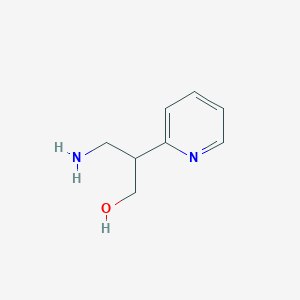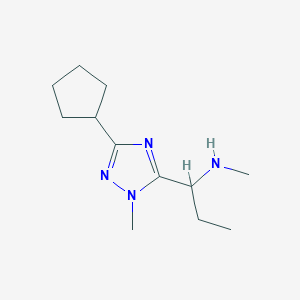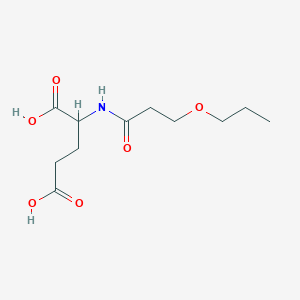![molecular formula C8H11BrO3 B15301760 2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-{2,6-dioxabicyclo[321]octan-1-yl}ethan-1-one is a complex organic compound featuring a bromine atom and a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one typically involves the bromination of a precursor compound. One common method includes reacting (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of solvents and reagents may vary based on cost and availability, but the fundamental reaction conditions remain consistent.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Ring-Opening Reactions: The bicyclic structure can be opened under certain conditions, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanones, while ring-opening reactions can produce linear or cyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octan-7-one: A structurally similar compound with different reactivity and applications.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with distinct biological activities and synthetic applications.
Uniqueness
2-Bromo-1-{2,6-dioxabicyclo[321]octan-1-yl}ethan-1-one is unique due to its bromine atom and the specific arrangement of its bicyclic structure
Eigenschaften
Molekularformel |
C8H11BrO3 |
|---|---|
Molekulargewicht |
235.07 g/mol |
IUPAC-Name |
2-bromo-1-(2,6-dioxabicyclo[3.2.1]octan-1-yl)ethanone |
InChI |
InChI=1S/C8H11BrO3/c9-4-7(10)8-3-6(11-5-8)1-2-12-8/h6H,1-5H2 |
InChI-Schlüssel |
JYCNUYXAUXXDEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CC1OC2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


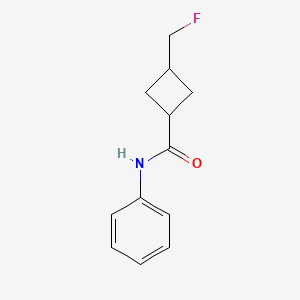
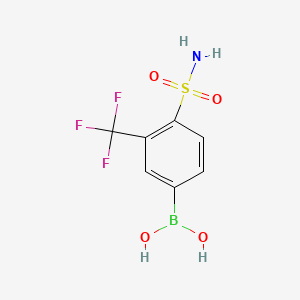
![5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)
![2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B15301702.png)

![4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)
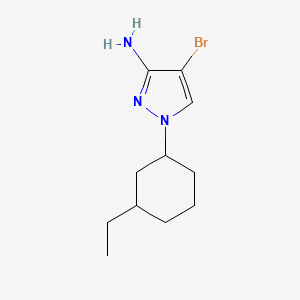
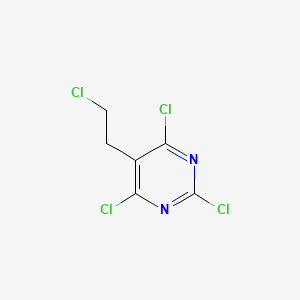
![6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)
![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B15301750.png)
